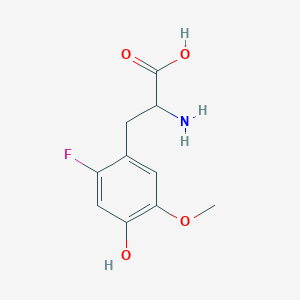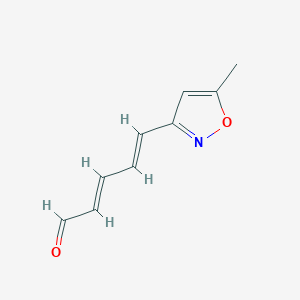
Phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylpropionic acids are commonly used in the synthesis of pharmaceuticals, cosmetics, and fine chemicals . They are aromatic carboxylic acids with the C6C3 skeleton, mainly including phenylalanines, phenylpyruvic acids, phenylacrylic acids, and phenyllactic acids .
Synthesis Analysis
The synthesis of phenylpropionic acids faces the challenges of high cost of substrates and a limited range of products . An artificially designed amino‐group‐transformation biocatalytic process has been developed, which uses simple phenols, pyruvate, and ammonia to synthesize diverse phenylpropionic acids . This biocatalytic cascade comprises an amino‐group‐introduction module and three amino‐group‐transformation modules, and operates in a modular assembly manner .Molecular Structure Analysis
The core of simple phenolic acid is a single aromatic ring, and they can be further categorized as hydroxybenzoic acids (e.g. gallic, protocatechuic, p-hydroxybenzoic, and syringic acids) with a carboxyl group directly attached to the ring, and hydroxycinnamic acids (e.g. ferulic, caffeic, p-coumaric, and sinapic acids) carry a 2-propenoic acid group .Chemical Reactions Analysis
Phenylpropanoic acid can be prepared from cinnamic acid by hydrogenation . Originally it was prepared by reduction with sodium amalgam in water and by electrolysis . A characteristic reaction of phenylpropanoic acid is its cyclization to 1-indanone .Physical And Chemical Properties Analysis
Phenylpropanoic acid is a white, crystalline solid with a sweet, floral scent at room temperature . It has a molar mass of 150.177 g/mol . It has a melting point of 47 to 50 °C and a boiling point of 280 °C . It is soluble in water with a solubility of 5.9 g/L .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The amino‐group‐transformation concept provides a universal and efficient tool for synthesizing diverse products . With the development of biotechnology, it is expected that more efficient and cost-effective methods for the synthesis of phenylpropionic acids will be developed in the future. This will expand the range of products and applications of phenylpropionic acids in various industries such as pharmaceuticals, cosmetics, and fine chemicals.
Eigenschaften
IUPAC Name |
2-amino-3-(2-fluoro-4-hydroxy-5-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4/c1-16-9-3-5(2-7(12)10(14)15)6(11)4-8(9)13/h3-4,7,13H,2,12H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSIQLKAPFWBCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenyl)methyl]chromeno[3,4-d]imidazol-4-one](/img/no-structure.png)


